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Compound of Interest

6-Bromo-2-hydroxy-3-
Compound Name:
methoxybenzaldehyde

cat. No.: B1663258

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS No. 20035-41-0).[1][2][3]
Aimed at researchers, scientists, and professionals in the field of drug development and
organic synthesis, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Introduction

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde. Such
compounds are valuable intermediates in the synthesis of a variety of more complex
molecules, including pharmaceuticals and other biologically active compounds. A thorough
characterization of these intermediates by spectroscopic methods is crucial for confirming their
identity and purity. This guide presents a detailed analysis of the *H NMR, 3C NMR, MS, and
IR spectroscopic data for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-Bromo-2-hydroxy-3-
methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (Proton NMR) Data

Chemical Shift ()
ppm

Multiplicity Integration Assignment

Data not available in

search results

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Assighment

Data not available in search results

Note: Specific peak assignments for tH NMR and 3C NMR were not available in the provided
search results. The tables are formatted for the inclusion of such data when available.

Mass Spectrometry (MS)

The mass spectrum of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde would be expected to
show a molecular ion peak corresponding to its molecular weight. Due to the presence of
bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two
peaks of nearly equal intensity separated by 2 m/z units (for the 7°Br and 8!Br isotopes).

Expected Mass Spectrometry Data

m/z Interpretation

230/232 [M]*, Molecular ion

Further fragmentation data not available in

search results

Note: The molecular weight of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde is 231.04 g/mol
.[3] The mass spectrum would show peaks at m/z values corresponding to this mass.

Infrared (IR) Spectroscopy
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The IR spectrum provides information about the functional groups present in the molecule. The
expected characteristic absorption bands for 6-Bromo-2-hydroxy-3-methoxybenzaldehyde
are listed below.

Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Functional Group
3400-3100 (broad) O-H (hydroxyl)
2900-2800 C-H (aldehyde)
1700-1680 C=0 (aldehyde)
1600-1450 C=C (aromaitic)
1250-1000 C-O (ether and phenol)
700-500 C-Br (bromo)

Note: The specific peak values were not found in the search results. The provided data is
based on typical vibrational frequencies for the respective functional groups.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of 6-
Bromo-2-hydroxy-3-methoxybenzaldehyde.

Synthesis

A plausible synthesis for 6-Bromo-2-hydroxy-3-methoxybenzaldehyde involves the
bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

» Dissolution: Dissolve o-vanillin in a suitable solvent such as glacial acetic acid.

» Bromination: Slowly add a solution of bromine in glacial acetic acid to the o-vanillin solution
at room temperature with constant stirring.

» Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the
crude product.

Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable
solvent (e.g., ethanol/water mixture) to obtain pure 6-Bromo-2-hydroxy-3-
methoxybenzaldehyde.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6
mL of a deuterated solvent (e.g., CDCls or DMSO-de) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

H NMR Acquisition: Acquire the tH NMR spectrum using a standard pulse sequence. Typical
parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and an
appropriate number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the 3C NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans and a longer relaxation delay may be necessary due to
the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and determine the
chemical shifts relative to a reference standard (e.g., TMS).

IR Spectroscopy

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the
crystal. Collect the spectrum over a range of 4000-400 cm~1.

Background Correction: Record a background spectrum of the empty ATR crystal prior to
sample analysis. This background is automatically subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after dissolution in a suitable solvent for
techniques like Electrospray lonization (ESI).

lonization: lonize the sample using an appropriate method, such as Electron Impact (EIl) or
ESI.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-2-hydroxy-3-
methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663258#spectroscopic-data-nmr-ir-ms-of-6-bromo-
2-hydroxy-3-methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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